molecular formula C23H21Cl2N5O3 B2752527 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922015-87-0

2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2752527
CAS No.: 922015-87-0
M. Wt: 486.35
InChI Key: ZHPWQZUKXWRGNF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H21Cl2N5O3 and its molecular weight is 486.35. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide , with CAS number 922015-87-0 , is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H21Cl2N5O3
  • Molecular Weight : 486.3 g/mol
  • Structure : The compound features a dichlorophenoxy group and a pyrazolopyrimidine moiety, which are known to influence biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds similar to this structure exhibit anticancer properties. For instance, derivatives of pyrazolopyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

The compound's structural analogs have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. COX inhibitors are crucial in reducing inflammation and pain, making this compound a potential candidate for further investigation in inflammatory diseases.

3. Antimicrobial Properties

Some studies suggest that similar compounds possess antimicrobial activity against a range of pathogens. The presence of the dichlorophenoxy group may enhance the antimicrobial efficacy by disrupting bacterial cell membranes.

The mechanisms underlying the biological activities of this compound are still under investigation. However, insights can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : The inhibition of COX enzymes is a well-documented mechanism for anti-inflammatory agents.
  • Cell Cycle Modulation : Compounds with similar structures have been reported to interfere with cell cycle progression in cancer cells, leading to reduced viability.

Case Studies and Research Findings

A review of recent literature reveals several noteworthy findings regarding the biological activity of related compounds:

StudyFindings
Investigated the anticancer effects of pyrazolopyrimidine derivatives, demonstrating significant inhibition of tumor growth in vitro.
Reported on the anti-inflammatory properties linked to COX inhibition in animal models using similar compounds.
Evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results for pyrazolopyrimidine derivatives.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N5O3/c1-15-4-2-3-5-16(15)12-29-14-27-22-18(23(29)32)11-28-30(22)9-8-26-21(31)13-33-20-7-6-17(24)10-19(20)25/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPWQZUKXWRGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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